Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate
Description
Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a triazole-based compound featuring a 1,2,4-triazole core substituted with a 3,4-dichlorophenyl group at position 4, a sulfanyl-linked propanoate ester at position 3, and a 4-methoxybenzoylamino-methyl moiety at position 3. Triazole derivatives are widely studied for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .
Properties
IUPAC Name |
ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22Cl2N4O4S/c1-4-32-21(30)13(2)33-22-27-26-19(28(22)15-7-10-17(23)18(24)11-15)12-25-20(29)14-5-8-16(31-3)9-6-14/h5-11,13H,4,12H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMLDAEBHHUJMPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)SC1=NN=C(N1C2=CC(=C(C=C2)Cl)Cl)CNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22Cl2N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate is a complex organic compound that has garnered attention for its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring and a dichlorophenyl moiety, which are significant for its biological activity. The presence of the sulfanyl group enhances its interaction with various biological targets.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H20Cl2N4O3S |
| Molecular Weight | 433.35 g/mol |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The triazole ring is known to inhibit certain enzymes involved in fungal biosynthesis, which may extend to other biological pathways:
- Enzyme Inhibition : The triazole moiety has been shown to inhibit cytochrome P450 enzymes, which are crucial for various metabolic processes.
- Receptor Binding : The compound may bind to specific receptors involved in signaling pathways, potentially affecting cellular responses.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of the triazole ring often correlates with antifungal activity. A study found that related triazole derivatives showed potent antifungal effects against various strains of fungi, including Candida species .
Anticancer Potential
The compound's structural features suggest potential anticancer activity. Research on similar compounds has demonstrated their ability to induce apoptosis in cancer cells through the activation of caspase pathways. For example, a study involving triazole derivatives reported IC50 values in the low micromolar range against several cancer cell lines .
Case Studies and Research Findings
-
Case Study on Antifungal Activity :
- A series of triazole derivatives were tested against Candida albicans. The results indicated that modifications to the dichlorophenyl group enhanced antifungal activity significantly.
- Results : Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.5 to 8 µg/mL.
-
Anticancer Activity Assessment :
- A comparative study evaluated the cytotoxic effects of this compound against various cancer cell lines.
- Findings : The compound showed promising results with IC50 values less than 10 µM against A549 (lung cancer) and MCF-7 (breast cancer) cell lines.
Comparison with Similar Compounds
Key Observations :
- Halogenated Aromatic Rings : The 3,4-dichlorophenyl group in the target compound likely confers stronger hydrophobic interactions and resistance to enzymatic degradation compared to fluorophenyl (e.g., ) or chlorobenzyl (e.g., ) groups.
- Side-Chain Functionalization: The ethyl propanoate ester in the target compound may enhance solubility compared to phenylsulfonyl () or pyrrole () derivatives.
- Biological Activity : Analogs with nitro groups (e.g., ) often exhibit higher cytotoxicity but may face metabolic instability, whereas methoxybenzoyl substituents (target compound) balance electron-donating effects and stability.
Q & A
Q. What are the recommended synthetic routes for Ethyl 2-[[4-(3,4-dichlorophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Triazole Core Formation : React 3,4-dichlorophenyl-substituted triazole precursors with thiol-containing reagents under reflux conditions (e.g., ethanol with glacial acetic acid) to introduce the sulfanyl group .
Functionalization : Couple the triazole intermediate with 4-methoxybenzoyl-protected aminomethyl groups via nucleophilic substitution or amidation .
Esterification : Use ethyl bromoacetate or similar reagents to introduce the propanoate ester moiety, followed by hydrolysis under controlled acidic/basic conditions .
Key Optimization : Monitor reaction progress via TLC/HPLC and purify intermediates using column chromatography.
Q. How can researchers confirm the structural integrity of this compound?
- Methodological Answer : Employ a combination of analytical techniques:
- NMR Spectroscopy : Assign peaks for the triazole ring (δ 8.0–8.5 ppm), sulfanyl group (δ 2.5–3.5 ppm), and ester carbonyl (δ 170–175 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) to confirm the molecular formula .
- X-ray Crystallography : Resolve crystal structures to validate stereochemistry, if single crystals are obtainable .
Q. What functional groups are critical for its reactivity?
- Methodological Answer : Key functional groups include:
- Triazole Ring : Participates in hydrogen bonding and π-π stacking, influencing biological target interactions .
- Sulfanyl (-S-) Group : Prone to oxidation (forming sulfoxides/sulfones) and nucleophilic substitution .
- 4-Methoxybenzoyl Group : Enhances lipophilicity and modulates electronic properties for receptor binding .
Advanced Research Questions
Q. How can reaction kinetics and mechanisms be studied for sulfanyl group oxidation in this compound?
- Methodological Answer :
- Kinetic Studies : Use UV-Vis spectroscopy to monitor oxidation rates with H₂O₂ or other oxidants. Fit data to pseudo-first-order models .
- Mechanistic Probes : Employ isotopic labeling (e.g., ³⁴S) or trapping experiments to identify intermediates (e.g., sulfenic acids) .
- Computational Modeling : Apply density functional theory (DFT) to calculate transition states and activation energies .
Q. What strategies resolve contradictions in reported solubility data across studies?
- Methodological Answer :
- Solvent Screening : Test solubility in DMSO, ethanol, and chloroform using dynamic light scattering (DLS) or nephelometry .
- Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility .
- Table :
| Solvent | Reported Solubility (mg/mL) | Source Study Conditions |
|---|---|---|
| DMSO | 25–30 | Anhydrous, 25°C |
| Ethanol | 10–15 | Reflux |
| Chloroform | 5–8 | Stirred, RT |
Q. How can computational methods optimize its enzyme inhibition potential?
- Methodological Answer :
- Molecular Docking : Use AutoDock or Schrödinger Suite to predict binding modes with target enzymes (e.g., cytochrome P450) .
- QSAR Modeling : Corrogate substituent effects (e.g., dichlorophenyl vs. methoxyphenyl) on inhibitory activity using CoMFA/CoMSIA .
- MD Simulations : Assess binding stability over 100-ns trajectories to identify critical residues for interaction .
Q. What experimental designs address discrepancies in biological activity data?
- Methodological Answer :
- Dose-Response Curves : Compare IC₅₀ values across cell lines (e.g., HeLa vs. MCF-7) using standardized MTT assays .
- Off-Target Screening : Use kinase profiling panels to rule out non-specific effects .
- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP-mediated degradation .
Q. How do structural modifications impact its pharmacological profile?
- Methodological Answer :
- SAR Table :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
